N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide
CAS No.: 89473-71-2
Cat. No.: VC21519245
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89473-71-2 |
---|---|
Molecular Formula | C12H15BrN2O |
Molecular Weight | 283.16g/mol |
IUPAC Name | N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide |
Standard InChI | InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) |
Standard InChI Key | ZUKYSPWIBXVXME-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES | C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Structure
N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide consists of a 4-bromophenyl group attached to the nitrogen atom of an acetamide linkage, with the other end of the acetamide connected to a pyrrolidine ring. The compound features three key structural components: the 4-bromophenyl ring, the acetamide bridge, and the pyrrolidine heterocycle. This arrangement creates a molecule with potential hydrogen bond acceptor and donor sites, as well as lipophilic regions that contribute to its biological activity profile.
Physical and Chemical Properties
The physical and chemical properties of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide can be inferred from structurally similar compounds. Based on comparable molecules, the following properties are anticipated:
The compound's InChI representation would be expected to follow the pattern seen in related structures, with appropriate modifications to account for the specific structural features of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide.
Synthetic Approaches
General Synthetic Routes
The synthesis of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide can be approached through several established methods based on similar compounds. One potential synthetic route would involve the following steps:
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Reaction of 4-bromoaniline with an activated form of pyrrolidin-1-ylacetic acid
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Coupling of 4-bromophenylamine with a pyrrolidin-1-ylacetyl halide
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Amide bond formation using coupling reagents such as DCC or EDC
Alternative Synthetic Approaches
An alternative approach could involve the reaction of 2-chloro-N-(4-bromophenyl)acetamide with pyrrolidine. This method would parallel the general procedure described for related compounds in the literature:
"General Procedure C. 1-Aryl-2-pyrrolidin-1-yl-pentan-1-ones (4) were prepared employing General Procedure C except where noted. α-Bromoketone 3 (10 mmol) was dissolved in Et2O (10 mL) (EtOH is a suitable alternative solvent) and cooled on an ice bath. Pyrrolidine (22 mmol) was added all at once."
While this procedure specifically refers to ketone derivatives, the nucleophilic substitution mechanism is applicable to N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide synthesis with appropriate modifications.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectral features of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide would include:
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Aromatic protons of the 4-bromophenyl group (δ 7.2-7.5 ppm), exhibiting an AA'BB' pattern
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Amide proton (-NH) signal (δ 9.0-10.0 ppm), appearing as a broad singlet
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Methylene protons (-CH₂-) adjacent to the carbonyl group (δ 3.0-3.3 ppm)
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Pyrrolidine ring protons (δ 1.7-2.0 ppm for the central methylene groups and δ 2.4-2.6 ppm for the methylene groups adjacent to nitrogen)
Mass Spectrometry
The mass spectral profile would likely show:
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Molecular ion peak at m/z 283/285 (characteristic isotope pattern for bromine-containing compounds)
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Fragment ions corresponding to the loss of the pyrrolidine moiety
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Fragment ion at m/z 172/174 corresponding to the bromophenyl isocyanate fragment
Infrared Spectroscopy
Characteristic IR absorption bands would include:
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N-H stretching (3250-3300 cm⁻¹)
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C=O stretching (amide I band, 1650-1680 cm⁻¹)
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N-H bending (amide II band, 1520-1550 cm⁻¹)
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C-Br stretching (550-650 cm⁻¹)
Biological Activity and Applications
Structure-Activity Relationships
Analyzing structurally similar compounds provides insight into the potential structure-activity relationships:
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The 4-bromo substituent likely increases lipophilicity compared to analogs with smaller halogens like fluorine
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The pyrrolidine ring is a common pharmacophore in many CNS-active compounds and may contribute to specific receptor binding profiles
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The acetamide linkage provides hydrogen bonding capacity important for receptor interactions
Drawing from research on related compounds: "The SAR studies focused on two main structural areas of compound 4: the 2-pyrrolidinyl position on the pyridine and the 4-chlorophenyl group. Specifically, the modifications on the pyrrolidinyl portion..." . Similar principles may apply to N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide, where the pyrrolidinyl group and the para-substituted phenyl ring would be key determinants of biological activity.
Comparative Analysis with Structurally Related Compounds
Structural Comparison
N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide shares structural similarities with several compounds identified in the literature:
Physicochemical Property Comparison
The substitution of bromine for fluorine or the replacement of pyrrolidine with piperidine results in notable differences in physicochemical properties:
This comparison highlights how subtle structural modifications can significantly impact molecular properties that may influence biological activity and pharmacokinetic behavior.
Functional Group Influence on Activity
The influence of various functional groups on biological activity can be inferred from studies on related compounds:
"At the 4-chlorophenyl position, our data suggest that the 4-position on the phenyl group tolerates structural modifications but favors electron withdrawing functionalities. Compound 29 with a 4-cyano group showed the highest potency in both CB1 calcium mobilization and radioligand binding assays."
This suggests that the 4-bromo substituent in N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide may confer favorable properties for potential receptor interactions due to its electron-withdrawing nature.
Analytical Methods for Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods suitable for N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide would typically employ:
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Reverse-phase C18 columns
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Mobile phases consisting of acetonitrile/water mixtures with 0.1% formic acid
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UV detection at 254 nm (typical for aromatics with bromine substituents)
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Retention time expected to be longer than the fluorine analog due to increased lipophilicity
Mass Spectrometry Characterization
Collision cross-section values for various adducts can be predicted based on similar compounds:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 284.05 | ~162 |
[M+Na]+ | 306.03 | ~164 |
[M+K]+ | 322.00 | ~163 |
[M-H]- | 282.03 | ~164 |
These values are estimated based on the reported values for N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide, with adjustments for the smaller ring size of pyrrolidine compared to piperidine .
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